2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Overview
Description
Scientific Research Applications
Surface-mediated Self-coupling of Ethanol on Gold
Research by Liu et al. (2009) explored the transformation of ethanol to its carbonyl compounds, including acetaldehyde, on Au(111) surfaces. The study revealed that the product distribution strongly depends on the surface oxygen coverage, with ethoxy and acetate identified as key intermediates. This work provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, which could be relevant for understanding reactions involving similar acetaldehyde derivatives (Liu et al., 2009).
Decomposition Kinetics of 2-alkoxypropionic Acids
Rotinov et al. (1999) analyzed the decomposition mechanism of 2-alkoxypropionic acids to form acetaldehyde, demonstrating a two-step process involving an elimination of the alkoxy substituent. This study's findings on reaction mechanisms and kinetics contribute to the broader understanding of acetaldehyde formation from similar structures (Rotinov et al., 1999).
Hydrogenation of Acetaldehyde on Au(111)
Meng et al. (2012) investigated the hydrogenation pathways of acetaldehyde on Au(111), proposing hydroxyethyl as an intermediate. This detailed study on surface species and reaction pathways might offer parallels to reactions involving related acetaldehyde structures (Meng et al., 2012).
Oxidation of Ethanol to Acetaldehyde
Gong and Mullins (2008) focused on the oxidative conversion of ethanol into acetaldehyde on Au(111), providing mechanistic details that might be applicable to understanding the reactivity of similar compounds in the presence of gold catalysts (Gong & Mullins, 2008).
Biodegradation Mechanisms of Linear Alcohol Ethoxylates
Huber et al. (2000) studied the anaerobic biodegradation mechanisms of linear alcohol ethoxylates, shedding light on the microbial attack on these molecules and potentially providing insights into the environmental fate and breakdown of related acetaldehyde derivatives (Huber et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSGPTCBTVHYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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